![molecular formula C15H12N4O4 B187247 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole CAS No. 60059-87-2](/img/structure/B187247.png)
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole, also known as DNMBI, is a benzimidazole derivative that has been extensively studied for its potential applications in various fields of scientific research. DNMBI is a yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform. This compound has been found to possess several interesting properties that make it a promising candidate for use in various scientific applications.
作用机制
The exact mechanism of action of 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole is not well understood. However, it is believed that this compound acts as a fluorescent probe by binding to specific proteins or biomolecules in cells and tissues. This binding results in a change in the fluorescence properties of 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole, which can be detected using various imaging techniques.
生化和生理效应
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole has been found to have minimal toxicity in vitro and in vivo. This compound has been shown to be non-cytotoxic and non-genotoxic, making it a safe candidate for use in various scientific applications. Additionally, 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole has been found to be stable under various physiological conditions, making it an ideal candidate for use in vivo.
实验室实验的优点和局限性
One of the major advantages of using 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole in lab experiments is its excellent fluorescent properties. This compound can be used to label specific proteins or biomolecules in cells and tissues, allowing for their visualization using various imaging techniques. Additionally, 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole has been found to be stable under various physiological conditions, making it an ideal candidate for use in vivo. However, one of the limitations of using 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole is its low yield in synthesis, which can make it expensive to use in large-scale experiments.
未来方向
There are several future directions for the use of 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole in scientific research. One potential application of this compound is in the field of cancer research. 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole can be used to label specific cancer cells, allowing for their detection and visualization using various imaging techniques. Additionally, 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole can be used to study the mechanisms of action of various cancer drugs, allowing for the development of more effective treatments. Another potential application of 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole is in the field of neuroscience. This compound can be used to label specific neurons or neural pathways, allowing for their visualization and study. Additionally, 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole can be used to study the mechanisms of action of various neurological disorders, allowing for the development of more effective treatments.
合成方法
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole can be synthesized through a multi-step process that involves the reaction of 2,4-dinitrobenzaldehyde with methylamine to form 2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole. This intermediate is then further reacted with methyl iodide to yield the final product, 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole. The overall yield of this synthesis method is around 20%.
科学研究应用
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of fluorescent labeling. 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole has been found to possess excellent fluorescent properties, making it an ideal candidate for use in various imaging techniques.
属性
CAS 编号 |
60059-87-2 |
|---|---|
产品名称 |
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole |
分子式 |
C15H12N4O4 |
分子量 |
312.28 g/mol |
IUPAC 名称 |
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C15H12N4O4/c1-9-2-5-12-13(6-9)17-15(16-12)7-10-3-4-11(18(20)21)8-14(10)19(22)23/h2-6,8H,7H2,1H3,(H,16,17) |
InChI 键 |
UEYCPPADWNIXET-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(N2)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



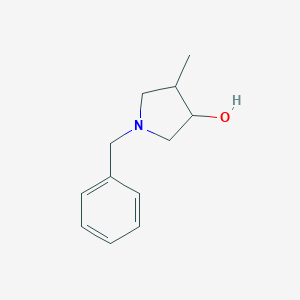
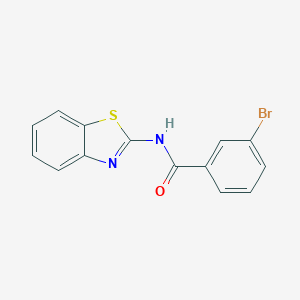
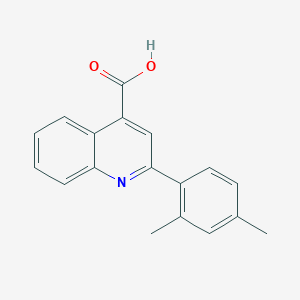
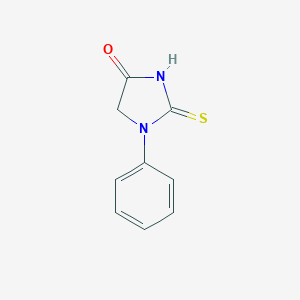
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
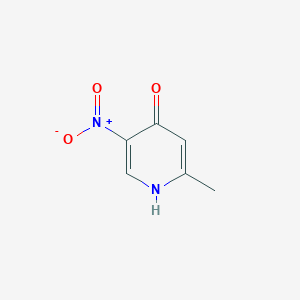

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)



![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)

![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)